Cas no 590391-06-3 (2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde)

2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-3-carboxaldehyde,2-(4-methoxy-3-methylphenyl)-(9CI)
- 2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde
- Z3214214416
- 1H-Indole-3-carboxaldehyde, 2-(4-methoxy-3-methylphenyl)-
- DB-267813
- 590391-06-3
- SCHEMBL15331669
- CS-0453927
- BBL022007
- STK894726
- AKOS005144179
- 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde
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- Inchi: InChI=1S/C17H15NO2/c1-11-9-12(7-8-16(11)20-2)17-14(10-19)13-5-3-4-6-15(13)18-17/h3-10,18H,1-2H3
- InChI Key: MGJVJFDLIKOTEH-UHFFFAOYSA-N
- SMILES: CC1=C(C=CC(=C1)C2=C(C3=CC=CC=C3N2)C=O)OC
Computed Properties
- Exact Mass: 265.110278721g/mol
- Monoisotopic Mass: 265.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.1Ų
- XLogP3: 3.5
2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM259381-1g |
2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde |
590391-06-3 | 95%+ | 1g |
$440 | 2023-02-02 | |
TRC | M543708-100mg |
2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde |
590391-06-3 | 100mg |
$ 95.00 | 2022-06-03 | ||
TRC | M543708-500mg |
2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde |
590391-06-3 | 500mg |
$ 320.00 | 2022-06-03 | ||
Chemenu | CM259381-1g |
2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde |
590391-06-3 | 95%+ | 1g |
$426 | 2021-08-18 | |
Ambeed | A555899-1g |
2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde |
590391-06-3 | 98% | 1g |
$444.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524594-1g |
2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde |
590391-06-3 | 98% | 1g |
¥3706.00 | 2024-05-07 | |
Crysdot LLC | CD11098620-1g |
2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde |
590391-06-3 | 97% | 1g |
$452 | 2024-07-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3626-1G |
2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde |
590391-06-3 | 95% | 1g |
¥ 2,851.00 | 2023-04-04 | |
TRC | M543708-50mg |
2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde |
590391-06-3 | 50mg |
$ 50.00 | 2022-06-03 |
2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde Related Literature
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
Additional information on 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde
Introduction to 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde (CAS No. 590391-06-3)
2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde, identified by the CAS number 590391-06-3, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of indole derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The presence of both aromatic and heterocyclic moieties in its molecular structure imparts unique chemical properties that make it a valuable scaffold for drug discovery and development.
The molecular framework of 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde consists of an indole core substituted with a formyl group at the 3-position and an o-tolyl (4-methoxy-3-methylphenyl) group at the 2-position. This specific arrangement of functional groups contributes to its reactivity and interaction with biological targets, making it a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a surge in research focused on indole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in various therapeutic areas, including oncology, neurology, and anti-inflammatory applications. The aldehyde functionality in 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde serves as a versatile handle for further chemical modifications, enabling the synthesis of analogs with enhanced pharmacological properties.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of biologically active molecules. The indole scaffold is particularly noteworthy, as it is a core structure found in numerous natural products and pharmacologically relevant compounds. For instance, indole derivatives have been implicated in the development of drugs that target enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory pathways.
Recent studies have highlighted the importance of 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde in the context of developing novel anti-inflammatory agents. The methoxy and methyl substituents on the aromatic ring contribute to the compound's lipophilicity, which is often a critical factor in drug absorption, distribution, metabolism, and excretion (ADME) profiles. Additionally, the formyl group provides a site for further derivatization, allowing chemists to fine-tune the compound's biological activity.
The synthesis of 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde typically involves multi-step organic transformations, starting from readily available aromatic precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired indole core efficiently. These synthetic strategies not only enhance yield but also allow for greater control over regioselectivity and stereoselectivity.
In terms of biological evaluation, preliminary studies on 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde have shown promising results in vitro. The compound has demonstrated interactions with various biological targets, including enzymes and receptors involved in pathways relevant to cancer progression and inflammation. These findings underscore its potential as a lead compound for further medicinal chemistry optimization.
The role of computational chemistry has been instrumental in understanding the binding modes and interactions of 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde with biological targets. Molecular docking studies have provided insights into how this compound might interact with proteins such as kinases and transcription factors, which are often implicated in disease mechanisms. These computational approaches complement experimental efforts by predicting binding affinities and identifying key residues involved in molecular recognition.
Looking ahead, the future prospects for 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde are vast. Continued research efforts are expected to yield novel derivatives with improved pharmacokinetic profiles and enhanced therapeutic efficacy. Additionally, exploring its potential in combination therapies may open new avenues for treating complex diseases.
The integration of 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde into drug discovery pipelines represents a significant step forward in harnessing the therapeutic potential of indole derivatives. As our understanding of molecular interactions grows, compounds like this will continue to play a pivotal role in developing next-generation pharmaceuticals that address unmet medical needs.
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